molecular formula C10H9BrN2O B2520190 1-benzyl-4-bromo-1H-pyrazol-5-ol CAS No. 1881321-67-0

1-benzyl-4-bromo-1H-pyrazol-5-ol

Cat. No.: B2520190
CAS No.: 1881321-67-0
M. Wt: 253.099
InChI Key: AOCMRMHPJIQGJM-UHFFFAOYSA-N
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Description

1-benzyl-4-bromo-1H-pyrazol-5-ol is a chemical compound with the molecular formula C10H9BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-benzyl-4-bromo-1H-pyrazol-5-ol typically involves the reaction of benzyl bromide with 4-bromo-1H-pyrazol-5-ol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1-benzyl-4-bromo-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, molecular iodine, and hydrazines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-benzyl-4-bromo-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: The compound is used in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 1-benzyl-4-bromo-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-benzyl-4-bromo-1H-pyrazol-5-ol can be compared with other similar compounds such as:

    4-bromo-1H-pyrazole: A simpler derivative with similar reactivity but lacking the benzyl group.

    4-((4-bromo-1H-pyrazol-1-yl)methyl)benzonitrile: A more complex derivative with additional functional groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-benzyl-4-bromo-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-6-12-13(10(9)14)7-8-4-2-1-3-5-8/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAQOPUQNJFLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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